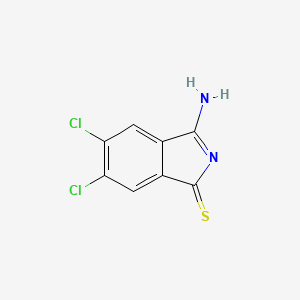![molecular formula C9H20O B14372965 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane CAS No. 90367-81-0](/img/structure/B14372965.png)
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is an organic compound with the molecular formula C9H20O It is a branched ether, characterized by the presence of an isopropyl group attached to the oxygen atom, which is further connected to a 2,3-dimethylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 2,3-dimethyl-2-butanol can react with isopropyl bromide in the presence of sodium hydride to form the desired ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as potassium tert-butoxide can be used to facilitate the reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbutane: A hydrocarbon with a similar backbone but lacking the ether linkage.
2,3-Dimethyl-2-butanol: An alcohol with a similar structure but with a hydroxyl group instead of an ether linkage.
Isopropyl ether: An ether with a simpler structure, lacking the dimethylbutane backbone.
Uniqueness
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is unique due to its branched structure and the presence of both an isopropyl group and a dimethylbutane backbone. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90367-81-0 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-2-propan-2-yloxybutane |
InChI |
InChI=1S/C9H20O/c1-7(2)9(5,6)10-8(3)4/h7-8H,1-6H3 |
Clave InChI |
HWSZQDNHIHDEAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
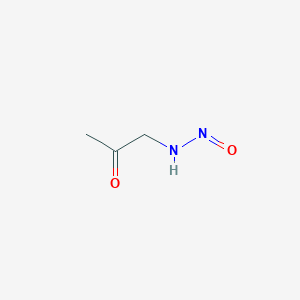
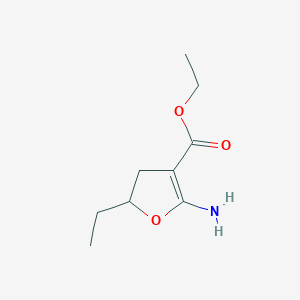
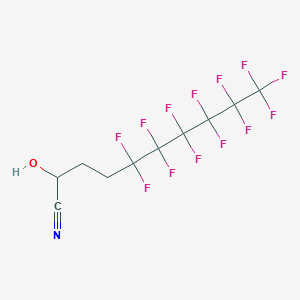
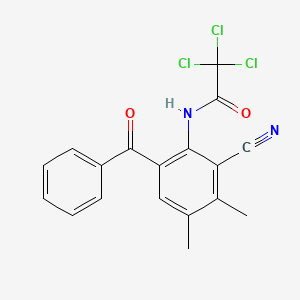
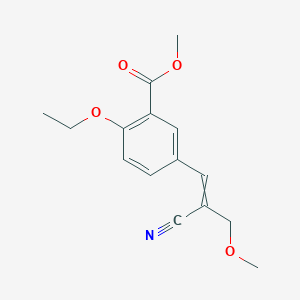
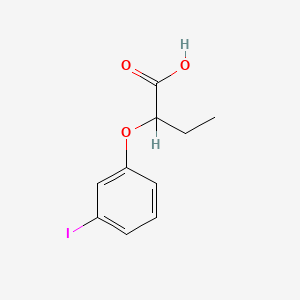
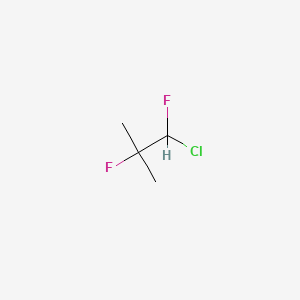
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
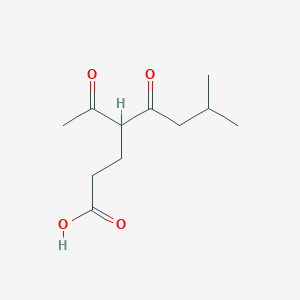

![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
